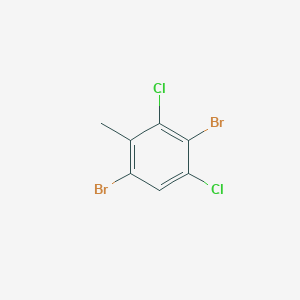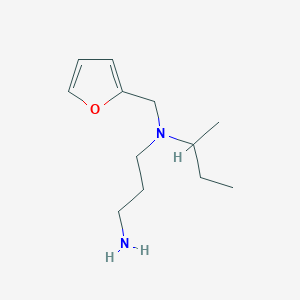
N-(sec-Butyl)-N-(2-furylmethyl)propane-1,3-diamine
Übersicht
Beschreibung
N-(sec-Butyl)-N-(2-furylmethyl)propane-1,3-diamine, also known as N-Butyl-2-Furylmethylpropane-1,3-diamine (NB2FMD), is an organic compound belonging to the class of heterocyclic amines. It is a nitrogen-containing heterocyclic amine with a molecular weight of 202.3 g/mol and a boiling point of 107°C. NB2FMD is a colorless liquid with a slightly pungent odor and is soluble in water.
Wirkmechanismus
NB2FMD is an organic compound that acts as a catalyst in various reactions. It is believed to act as a Lewis acid, which is a type of acid that donates electron pairs to form a coordinate covalent bond. This allows the formation of new bonds between molecules, thus catalyzing the reaction.
Biochemische Und Physiologische Effekte
NB2FMD is believed to have some biochemical and physiological effects on the human body. It has been shown to have anti-inflammatory and anti-microbial properties, as well as some anti-cancer effects. In addition, NB2FMD has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
NB2FMD has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable in air and moisture. Furthermore, it is soluble in water, which makes it easy to handle and use in laboratory protocols. However, it is important to note that NB2FMD is a highly reactive compound and should be handled with caution.
Zukünftige Richtungen
Some possible future directions for research involving NB2FMD include the development of new synthetic methods for the synthesis of heterocyclic compounds, the study of its potential applications in the pharmaceutical and agrochemical industries, and the further exploration of its biochemical and physiological effects. Additionally, further research could be conducted into the use of NB2FMD as a catalyst in organic synthesis, and its potential applications in the synthesis of optically active chiral compounds. Finally, further research could be conducted into the potential toxicity of NB2FMD and its potential role in the development of adverse health effects.
Wissenschaftliche Forschungsanwendungen
NB2FMD has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds such as benzimidazoles, pyridines, and pyrazoles. It has also been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. In addition, NB2FMD has been used in the synthesis of polymers and in the synthesis of optically active chiral compounds.
Eigenschaften
IUPAC Name |
N'-butan-2-yl-N'-(furan-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-11(2)14(8-5-7-13)10-12-6-4-9-15-12/h4,6,9,11H,3,5,7-8,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHMWGXNPMZNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CCCN)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-Butyl)-N-(2-furylmethyl)propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-3-carboxylic acid](/img/structure/B1386917.png)
![tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1386918.png)
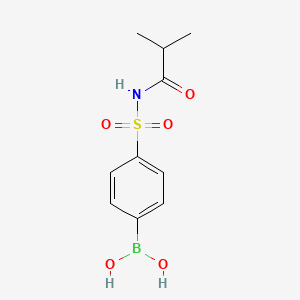
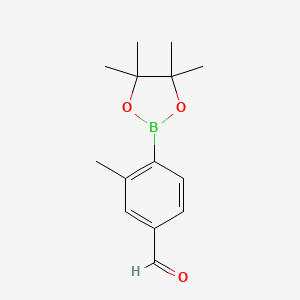
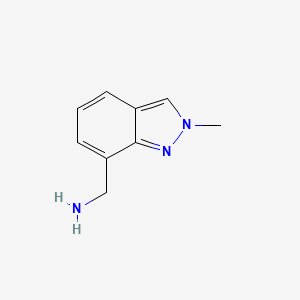
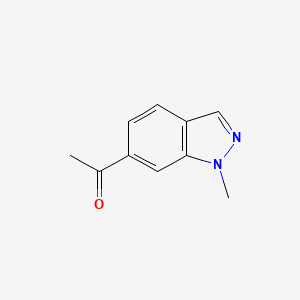
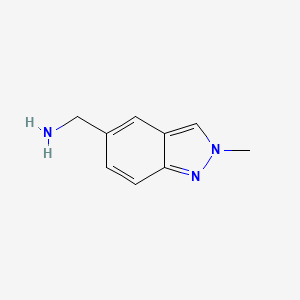
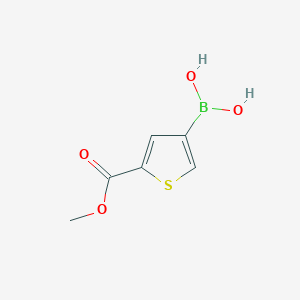
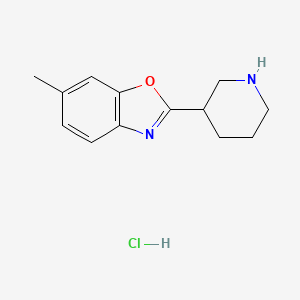
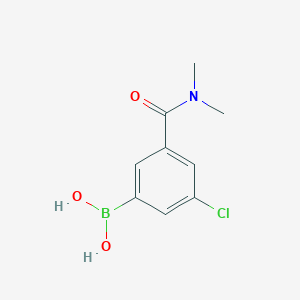
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1386935.png)
![4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1386936.png)
![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386937.png)
